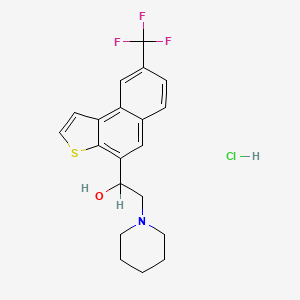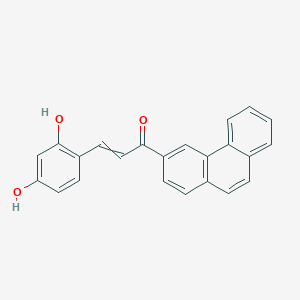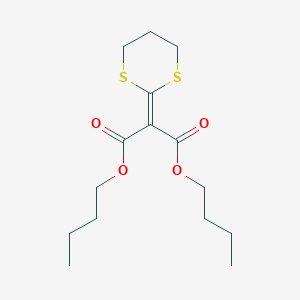
Dibutyl (1,3-dithian-2-ylidene)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl (1,3-dithian-2-ylidene)propanedioate is an organic compound with the molecular formula C₁₄H₂₂O₄S₂. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is known for its unique structure, which includes a 1,3-dithiane ring fused to a propanedioate moiety. The presence of sulfur atoms in the ring imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl (1,3-dithian-2-ylidene)propanedioate can be synthesized through the reaction of 1,3-propanedithiol with dibutyl malonate in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a dithiane ring by the nucleophilic attack of the thiol groups on the carbonyl carbon atoms of the malonate ester. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and solvents can reduce the environmental impact of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms in the dithiane ring are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dithiolane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiolane derivatives.
Substitution: Alkylated or acylated dithiane derivatives.
科学的研究の応用
Dibutyl (1,3-dithian-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through dithiane-based reactions.
Biology: The compound can be used as a probe to study sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of dibutyl (1,3-dithian-2-ylidene)propanedioate involves its ability to undergo various chemical transformations due to the presence of the dithiane ring. The sulfur atoms in the ring can participate in nucleophilic and electrophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
- Diisopropyl (1,3-dithian-2-ylidene)propanedioate
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 1,3-Dithiane-2-carboxylic acid
Comparison: Dibutyl (1,3-dithian-2-ylidene)propanedioate is unique due to its dibutyl ester groups, which impart distinct solubility and reactivity properties compared to other similar compounds. The presence of the dithiane ring in all these compounds provides a common reactivity pattern, but the specific substituents on the ring can significantly influence their chemical behavior and applications.
特性
CAS番号 |
50780-81-9 |
|---|---|
分子式 |
C15H24O4S2 |
分子量 |
332.5 g/mol |
IUPAC名 |
dibutyl 2-(1,3-dithian-2-ylidene)propanedioate |
InChI |
InChI=1S/C15H24O4S2/c1-3-5-8-18-13(16)12(14(17)19-9-6-4-2)15-20-10-7-11-21-15/h3-11H2,1-2H3 |
InChIキー |
LJOKIGNPEQXCCP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(=C1SCCCS1)C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


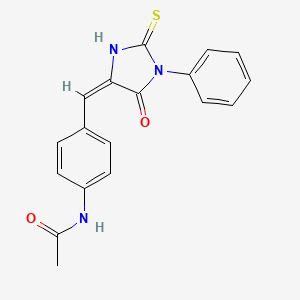
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
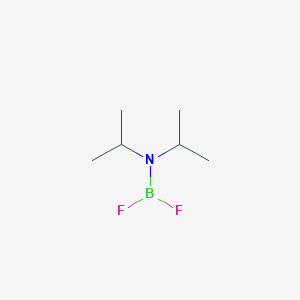
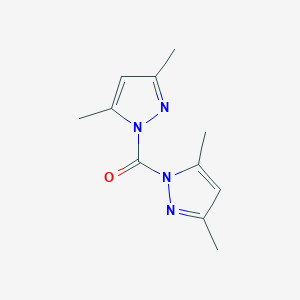
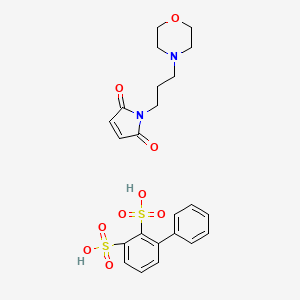
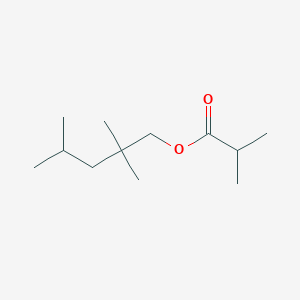
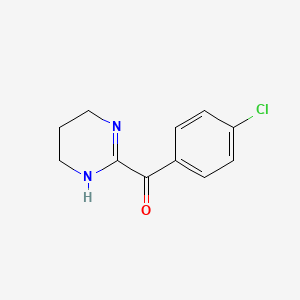
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
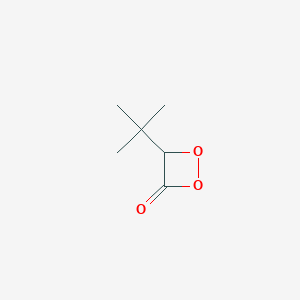
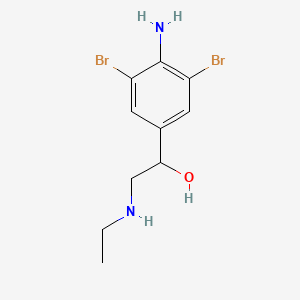
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)

